(4E)-4-[(3-bromophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
4-[2-(3-bromophenyl)diazen-1-yl]-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of 4-[2-(3-bromophenyl)diazen-1-yl]-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide typically involves multiple steps. One common method includes the azo coupling reaction between a diazonium salt and a pyrazole derivative. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the coupling process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
4-[2-(3-bromophenyl)diazen-1-yl]-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-[2-(3-bromophenyl)diazen-1-yl]-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[2-(3-bromophenyl)diazen-1-yl]-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
4-[2-(3-bromophenyl)diazen-1-yl]-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide can be compared with other similar compounds such as:
2-[(E)-2-(4-bromophenyl)-diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole: This compound also contains an azo group and exhibits similar dyeing properties.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar bromophenyl group and is studied for its pharmacological activities.
Properties
Molecular Formula |
C11H10BrN5OS |
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Molecular Weight |
340.20 g/mol |
IUPAC Name |
4-[(3-bromophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C11H10BrN5OS/c1-6-9(10(18)17(16-6)11(13)19)15-14-8-4-2-3-7(12)5-8/h2-5,16H,1H3,(H2,13,19) |
InChI Key |
RNKKGECYZUAEDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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